REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=O)[O:5][CH:6]=1.O=S(Cl)[Cl:12]>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([Cl:12])=[O:9])[O:5][CH:6]=1
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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BrC=1C=C(OC1)C(=O)O
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a magnetic stirring bar and a reflux condenser
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Type
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CUSTOM
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Details
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the flask was alternately evacuated
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Type
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ADDITION
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Details
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filled with nitrogen several times
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux in a heating mantle
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Type
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CUSTOM
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Details
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Dark tarry materials form on the walls of the reaction flask during the course of the reaction
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Type
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TEMPERATURE
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Details
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After ˜135 minutes at reflux a sample of the reaction
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Duration
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135 min
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Type
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CONCENTRATION
|
Details
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was concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
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the reaction
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Type
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TEMPERATURE
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Details
|
[13C-NMR (400 MHz, CDCl3): δ 154.9, 147.6, 146.3, 126.0, 102.5] After ˜3 hours at reflux the reaction mixture
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Duration
|
3 h
|
Type
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CUSTOM
|
Details
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The pale brown supernatant solution of the acid chloride was decanted from the dark solids
|
Type
|
WASH
|
Details
|
the solids were rinsed with additional benzene
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(OC1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |